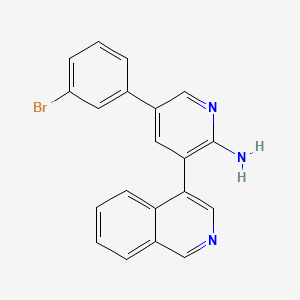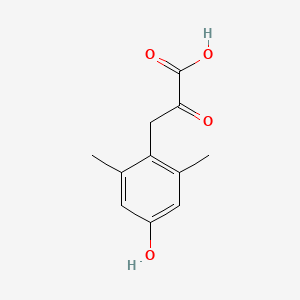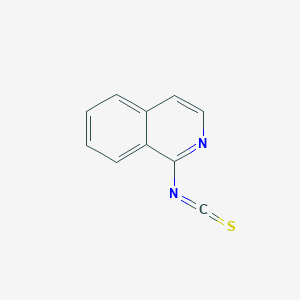
1-Isothiocyanatoisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isothiocyanatoisoquinoline is a chemical compound belonging to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds. Isoquinolines are known for their wide range of biological activities and are found in many natural products and pharmaceutical ingredients . The molecular formula of this compound is C10H6N2S, and it has a molecular weight of 186.23 g/mol .
Preparation Methods
The synthesis of 1-Isothiocyanatoisoquinoline can be achieved through various methods. One common approach involves the reaction of isoquinoline with thiophosgene or its derivatives. Another method includes the use of carbon disulfide and primary amines under basic conditions to form dithiocarbamate salts, which are then desulfurized to yield the isothiocyanate . Industrial production methods often focus on optimizing these reactions for higher yields and lower toxicity, using safer reagents and solvents .
Chemical Reactions Analysis
1-Isothiocyanatoisoquinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace the isothiocyanate group.
Cyclization: It can undergo cyclization reactions to form various heterocyclic compounds.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Isothiocyanatoisoquinoline has numerous applications in scientific research:
Biology: This compound has shown potential in biological studies due to its ability to interact with various biomolecules.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Isothiocyanatoisoquinoline involves its interaction with cellular proteins and enzymes. It can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This compound also affects various signaling pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
1-Isothiocyanatoisoquinoline can be compared with other isoquinoline derivatives such as:
Isoquinoline: A simpler structure with similar biological activities.
Quinoline: Another nitrogen-containing heterocycle with a different ring structure but similar reactivity.
Phenyl isothiocyanate: A related compound with a different aromatic ring but similar functional group.
The uniqueness of this compound lies in its specific reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H6N2S |
|---|---|
Molecular Weight |
186.24 g/mol |
IUPAC Name |
1-isothiocyanatoisoquinoline |
InChI |
InChI=1S/C10H6N2S/c13-7-12-10-9-4-2-1-3-8(9)5-6-11-10/h1-6H |
InChI Key |
ZBTDUJCBDLIPFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Iodo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13682022.png)
![6,6-Difluorospiro[3.3]heptane-2-carboxamide](/img/structure/B13682039.png)
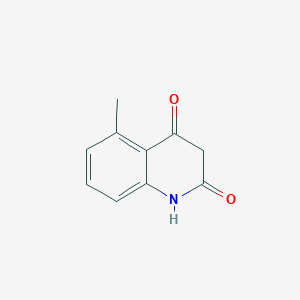
![Methyl 6-Chloro-5-methoxy-3-[(4-morpholinophenyl)amino]pyrazine-2-carboxylate](/img/structure/B13682054.png)
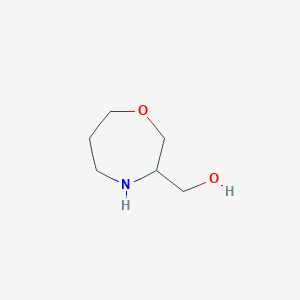
![5-Methyl-2-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B13682075.png)
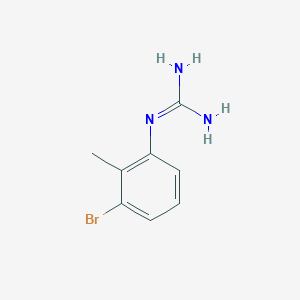
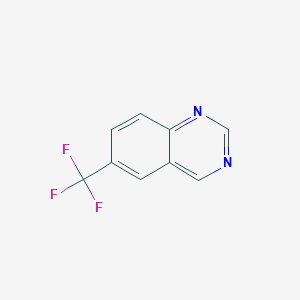
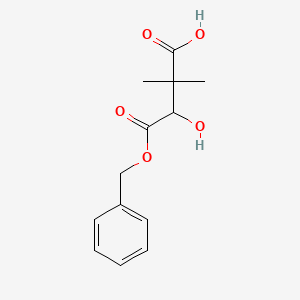
![3-[1-(2-Methoxyethyl)-4-pyrazolyl]phenylboronic Acid](/img/structure/B13682113.png)
![6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13682116.png)
